4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-4(9-2-10-6)3(1-8-5)7(12)13/h1-2,8H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPEPKPPKRFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Attributes
The compound’s molecular formula is C₇H₅N₃O₃ , with a molecular weight of 179.13 g/mol. Its IUPAC name, 4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylic acid, reflects a fused bicyclic system comprising a pyrrole ring condensed with a pyrimidinone moiety, substituted with a carboxylic acid group at position 7. This structure is pivotal for binding to the active site of PNP, an enzyme responsible for purine salvage in T-cells, making it a target for immunosuppressive therapies.
Applications in Medicinal Chemistry
Derivatives of this compound serve as precursors to 9-deazahypoxanthine (3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one), a key intermediate in synthesizing PNP inhibitors such as those described in U.S. Pat. No. 5,985,848. These inhibitors are investigated for treating autoimmune disorders and T-cell malignancies, underscoring the importance of efficient large-scale synthesis.
Synthesis of this compound Methyl Ester
Reaction Scheme and Starting Materials
The synthesis begins with the preparation of the methyl ester derivative, This compound methyl ester , via cyclocondensation (Figure 1).
Figure 1: Synthetic route to the methyl ester intermediate
Cyclocondensation Protocol
-
Reagents :
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3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester (1.0 equiv)
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Formamidine acetate (1.2 equiv)
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Anhydrous ethanol (solvent)
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Conditions :
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Purification :
Table 1: Optimization of cyclocondensation parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 78°C | Maximizes cyclization |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Reaction time | 7 hours | Balances conversion vs. degradation |
Saponification and Decarboxylation to the Carboxylic Acid
Hydrolysis of the Methyl Ester
The methyl ester undergoes base-mediated saponification to yield the carboxylic acid (Figure 2).
Figure 2: Saponification and decarboxylation sequence
Saponification Protocol
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Reagents :
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Methyl ester (1.0 equiv)
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Aqueous potassium hydroxide (2.5 M, 3.0 equiv)
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Conditions :
-
Isolation :
Table 2: Comparative analysis of saponification bases
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Potassium hydroxide | 90 | 98 |
| Sodium hydroxide | 82 | 95 |
| Lithium hydroxide | 78 | 93 |
Critical Analysis of Synthetic Methodologies
Advantages Over Prior Art
The disclosed method eliminates chromatographic purification, enhancing scalability. The use of ethanol as a solvent reduces environmental impact compared to dichloromethane or DMF.
Mechanistic Insights
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Cyclocondensation : Formamidine acetate acts as a formamidine donor, facilitating ring closure via nucleophilic attack of the amine on the electrophilic carbon.
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Decarboxylation : Protonation of the carboxylate intermediate by acetic acid promotes CO₂ extrusion, forming the aromatic pyrrolopyrimidine system .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different hydro derivatives.
Scientific Research Applications
4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes, making it a valuable tool in biochemical studies.
Medicine: It has been investigated for its antiviral, antitumor, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolo[3,2-d]pyrimidine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 7
The nature of the substituent at position 7 significantly influences physicochemical properties and biological activity. Key examples include:
- Carboxylic Acid Derivatives : The parent carboxylic acid exhibits high polarity, limiting bioavailability but enabling strong hydrogen-bonding interactions with targets like Glu205 in DPP4 .
- Ester Derivatives : Ethyl esters (e.g., ) improve lipophilicity, making them suitable prodrug candidates .
- Carboxamide Derivatives : The carboxamide group in reduces ionization, enhancing membrane permeability while retaining hydrogen-bonding capacity .
- Carbonitrile Derivatives : The -CN group in and facilitates π-stacking and dipole interactions, critical for binding in hydrophobic enzyme pockets .
Modifications to the Core Structure
Variations in the fused ring system alter electronic properties and target selectivity:
Additional Substituents and Their Effects
Substituents on peripheral positions modulate steric and electronic interactions:
Biological Activity
4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 75682-06-3) is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the available literature regarding its synthesis, biological properties, and mechanism of action.
- Molecular Formula : C₇H₅N₃O₂
- Molecular Weight : 163.13 g/mol
Anticancer Activity
Several studies have demonstrated the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . Notably:
- Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine nucleotide biosynthesis. This inhibition leads to reduced tumor cell proliferation, particularly in cells expressing folate receptors (FR) .
- Cell Line Studies : In vitro studies using human tumor cell lines such as KB and IGROV1 have indicated that this compound exhibits significant cytotoxicity. The compound's effectiveness is attributed to its selective transport via FRα and PCFT pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines possess antibacterial properties against various strains of bacteria, including E. coli and S. aureus. The presence of specific substituents on the pyrimidine ring enhances this activity .
- Comparison with Standard Antibiotics : In comparative studies, certain derivatives exhibited higher activity against bacterial strains than conventional antibiotics like ciprofloxacin .
Case Study 1: Antitumor Efficacy
A study published in Molecular Cancer Therapeutics evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that compounds with a thienoyl side chain showed enhanced potency compared to traditional antifolates .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 0.0227 | KB |
| Compound 2 | 0.0456 | IGROV1 |
Case Study 2: Antibacterial Activity
In a study assessing the antibacterial efficacy of various pyrimidine derivatives, it was found that the presence of halogen substituents significantly improved activity against S. aureus and E. coli. The study reported an IC50 value for one derivative at approximately 0.025 µM .
Q & A
Q. What are the most reliable synthetic routes for 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid?
The compound can be synthesized via cyclocondensation of 3-amino-2-cyanopyrrole derivatives with formic acid under reflux conditions. For example, reacting 3-amino-2-cyanopyrrole with formic acid for 8 hours yields 5-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, which can be hydrolyzed to the carboxylic acid . Alternative routes involve coupling ethyl glycinate derivatives with pyrido-pyrimidine precursors in methanol, followed by sodium methoxide-mediated cyclization and acidification .
Q. How is the crystal structure of pyrrolo[3,2-d]pyrimidine derivatives determined?
Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystal systems (space group P1) with lattice parameters a = 9.661–9.852 Å, b = 12.422–14.549 Å, and c = 14.007–16.792 Å have been reported for related compounds. Data collection typically uses a Bruker CCD diffractometer with MoKα radiation (λ = 0.71073 Å), and refinement achieves R factors < 0.054 .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.
- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and dihydro-pyrrole protons (δ 4.0–5.5 ppm). ¹³C NMR confirms sp² carbons in the pyrimidine ring (δ 150–160 ppm) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 311.1 for methyl-substituted analogs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for 4-oxo-pyrrolo-pyrimidine derivatives?
Yield optimization depends on:
- Reaction time : Prolonged reflux (6–8 hours) improves cyclization but risks decomposition.
- Catalysts : Triethylamine enhances nucleophilic substitution in coupling steps .
- Solvent polarity : Methanol or ethanol-DMF mixtures balance solubility and precipitation . Contradictions in reported yields (e.g., 85–94% for similar compounds) may arise from residual solvent traces or incomplete crystallization .
Q. What strategies resolve crystallographic disorder in pyrrolo-pyrimidine structures?
Disorder in the pyrrolo ring (observed in 15% of cases) is addressed via:
- Multi-scan absorption corrections (e.g., SADABS) to refine electron density maps.
- Partial occupancy modeling for overlapping atoms .
Q. How does substitution at the 5-position influence bioactivity?
Structure-activity relationship (SAR) studies show:
Q. What computational methods validate interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to ATP pockets in kinases. Biochemical assays (e.g., fluorescence polarization) quantify inhibition constants (Ki), while isothermal titration calorimetry (ITC) measures thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
